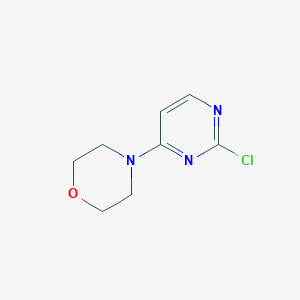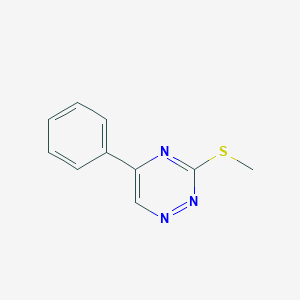
2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetohydrazid
Übersicht
Beschreibung
“2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetohydrazide” is a chemical compound with the CAS Number: 64019-58-5 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide . It is stored at 4°C and protected from light .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazine-1-carboxamide .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N4O/c1-5-3-6(2)11(10-5)4-7(12)9-8/h3H,4,8H2,1-2H3,(H,9,12) . This indicates the presence of a pyrazole ring in the structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.2 . It is stored at 4°C and protected from light . More specific physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und Pharmakologie
2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetohydrazid: und seine Derivate wurden umfassend auf ihre pharmakologischen Eigenschaften untersucht. Diese Verbindungen sind bekannt für ihre antibakteriellen, antimykotischen, entzündungshemmenden und Antitumoraktivitäten . Die Fähigkeit, verschiedene heterocyclische Systeme in einem einzigen Molekül zu einem verschmolzenen Hybrid zu kombinieren, ermöglicht den Zugang zu neuen chemischen Einheiten mit verbesserten Aktivitäten im Vergleich zu ihren einzelnen Elternringen.
Antileishmaniale und antimalarielle Aktivitäten
Neuere Studien haben das Potenzial von Hydrazin-gekoppelten Pyrazolderivaten zur Behandlung tropischer Krankheiten hervorgehoben. Speziell haben bestimmte Derivate eine überlegene Antimastigota-Aktivität gegen Leishmania aethiopica klinische Isolate und in vivo antimalarielle Aktivitäten gegen Plasmodium berghei infizierte Mäuse gezeigt . Dies deutet darauf hin, dass diese Verbindungen zu sicheren und wirksamen Antileishmanien und Antimalariamitteln entwickelt werden könnten.
Molekular-Docking-Studien
Molekular-Docking-Studien sind entscheidend für das Verständnis der Wechselwirkung zwischen Medikamenten und ihren Zielstrukturen. Die Derivate von this compound wurden einem molekularen Docking unterzogen, um ihre antileishmaniale Aktivität zu rechtfertigen. Diese Studien liefern Einblicke in die Bindungsaffinitäten und Wirkungsmechanismen, die für die Medikamentenentwicklung unerlässlich sind .
Synthese heterocyclischer Verbindungen
Die Verbindung dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. So wurde sie beispielsweise zur Synthese von Thiazolo[4,5-b]pyridinderivaten verwendet, die aufgrund ihrer vielfältigen biologischen Aktivitäten von Interesse sind . Der Syntheseprozess beinhaltet oft nucleophile Additionen und Dehydratationsreaktionen, die zur Bildung des Pyrazolrings führen.
Zytotoxizitätsstudien
Derivate dieser Verbindung wurden auf ihre zytotoxischen Wirkungen untersucht. In-vitro-Studien haben gezeigt, dass diese Derivate eine zytotoxische Wirksamkeit mit IC50-Werten aufweisen, die auf ihr Potenzial als Krebstherapeutika hindeuten . Die Bandbreite an Aktivitäten deutet darauf hin, dass sie für eine verbesserte Wirksamkeit weiter optimiert werden könnten.
Strukturcharakterisierung und -analyse
Röntgenkristallographie: und NMR-Spektroskopie werden verwendet, um die Struktur der synthetisierten Verbindungen zu charakterisieren. Die detaillierte Strukturanalyse hilft, die molekulare Konfiguration zu bestätigen und die Struktur-Wirkungs-Beziehungen zu verstehen, die für das rationale Design von Medikamenten unerlässlich sind .
Wirkmechanismus
Target of Action
It’s known that the compound is a derivative of pyrazolylpyridazine, which has a wide spectrum of biological activity . Pyrazolylpyridazine derivatives have been found to have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Mode of Action
It’s known that the compound has a pronounced stimulating effect on plant growth . This suggests that it may interact with its targets to promote certain biochemical processes that enhance plant growth.
Result of Action
The compound has been found to have a pronounced stimulating effect on plant growth , suggesting that it may promote certain molecular and cellular processes that enhance plant growth.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-3-6(2)11(10-5)4-7(12)9-8/h3H,4,8H2,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUXPFMOQYTDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356299 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
64019-58-5 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-1-acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64019-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the key biological activities demonstrated by derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide?
A1: Research indicates that derivatives of this compound exhibit promising biological activities, including:
- Antimicrobial Activity: A study [] showcased the synthesis of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles derived from 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. These compounds were then evaluated for their antimicrobial properties.
- Analgesic Activity: Researchers [] synthesized various pyrazole derivatives, including some utilizing 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide as a starting material. These derivatives demonstrated significant analgesic effects in animal models, suggesting potential for pain management.
- Antioxidant Activity: Derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, specifically those incorporating hydrazone, 1,3,4-oxadiazole, and 1,2,4-triazole moieties, have displayed promising antioxidant properties in vitro []. This suggests potential applications in combating oxidative stress-related diseases.
- Fungicidal Activity: Certain hydrazone derivatives containing pyrazole rings, synthesized using 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, exhibited moderate fungicidal activity []. This finding suggests potential for development into novel antifungal agents.
Q2: How is 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide typically used in the synthesis of novel compounds?
A2: 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide possesses a reactive hydrazide (-CO-NH-NH2) group, which makes it a valuable building block in organic synthesis. Researchers often utilize this reactive group to create various heterocyclic ring systems by reacting it with different reagents.
- Aldehydes and Ketones: To form hydrazones, as seen in the synthesis of compounds with antifungal activity [].
- Carboxylic Acids and their Derivatives: To yield N-acylhydrazides, which can be further cyclized to form heterocycles like oxadiazoles and triazoles, as seen in the development of antioxidant compounds [].
Q3: Can you elaborate on the Structure-Activity Relationship (SAR) studies conducted on derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide?
A3: While the provided abstracts don't delve into specific SAR details, they offer insights into general trends:
- Influence of Substituents: The presence of different substituents on the aromatic rings attached to the pyrazole core, or on the newly formed heterocyclic systems, significantly impacts the biological activity of the final compounds. For example, the analgesic activity varied depending on the substituents on the benzylidene group in the synthesized pyrazole derivatives [].
- Role of Heterocyclic Moieties: The type of heterocycle formed using the 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide plays a crucial role in determining the final compound's activity. The synthesis of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles [] highlights how incorporating different heterocycles can lead to compounds with varying antimicrobial profiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



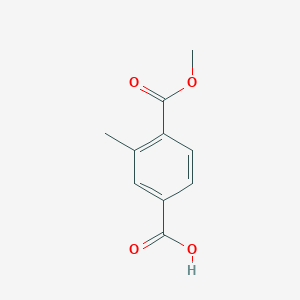
![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
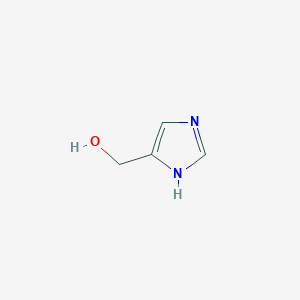
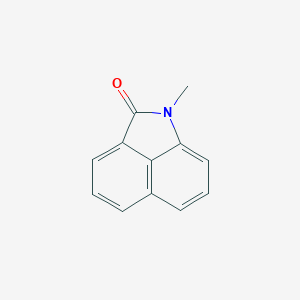
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)


![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
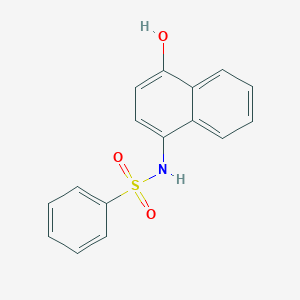

![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
